
5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one is an organic compound with the molecular formula C14H18O2 It features a hydroxyl group, a methyl group, and a phenyl group attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of acetophenone with methyl vinyl ketone, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products
Oxidation: Formation of 5-oxo-6-methyl-1-phenylhept-1-en-3-one.
Reduction: Formation of 5-hydroxy-6-methyl-1-phenylheptane.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The phenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-methyl-1-phenylhex-1-en-3-one: Similar structure but with a shorter carbon chain.
5-Hydroxy-6-methyl-1-phenylheptane: Saturated analog without the double bond.
6-Methyl-1-phenylhept-1-en-3-one: Lacks the hydroxyl group.
Uniqueness
5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows for diverse chemical reactivity and potential biological activities, distinguishing it from similar compounds.
Properties
CAS No. |
619337-04-1 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-hydroxy-6-methyl-1-phenylhept-1-en-3-one |
InChI |
InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-9,11,14,16H,10H2,1-2H3 |
InChI Key |
WYJOPRRQHPVKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
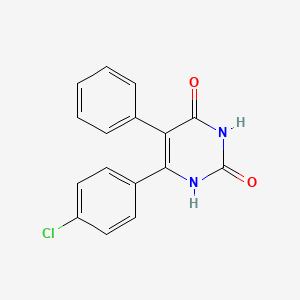


![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
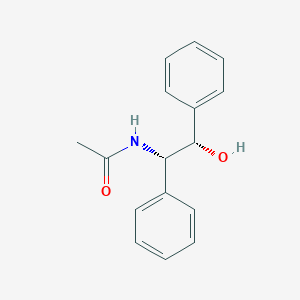

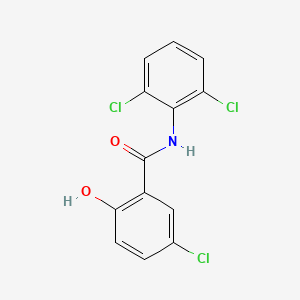
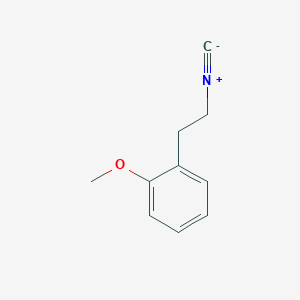
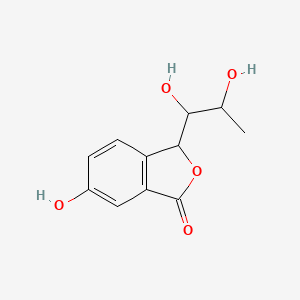
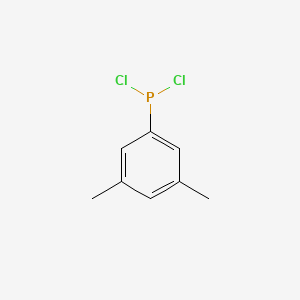
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
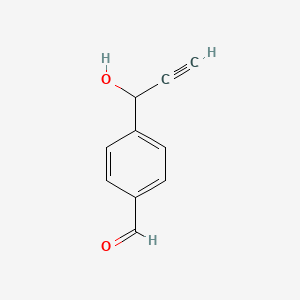
![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
